N-(2-(Dimethylamino)ethyl)-4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-N-methylbenzenesulfonamide
Description
N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and diuretics
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O4S/c1-6-12-27-20-18(21(29)28(13-7-2)22(27)30)23-19(24-20)16-8-10-17(11-9-16)33(31,32)26(5)15-14-25(3)4/h8-11H,6-7,12-15H2,1-5H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNRBPFXDDCJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)N(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148056 | |
| Record name | N-(2-(dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107478-35-3 | |
| Record name | N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107478353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Purine Core Assembly
The purine scaffold is synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. A representative protocol involves reacting 1,3-dipropyl-5,6-diaminouracil with triethyl orthoformate in acetic acid under reflux (72 hours, 110°C), yielding 1,3-dipropylxanthine. Subsequent bromination at the C8 position using phosphorus oxybromide (POBr₃) in dichloromethane (0–5°C, 2 hours) provides the 8-bromo intermediate critical for Suzuki-Miyaura coupling.
Key parameters:
-
Yield : 68–72% for cyclocondensation
-
Purity : >95% (HPLC) after recrystallization from ethanol/water
Sulfonamide Coupling
The benzenesulfonamide moiety is introduced via nucleophilic aromatic substitution. 4-Fluorobenzenesulfonyl chloride reacts with N-methylethylenediamine in tetrahydrofuran (THF) at −10°C, followed by dimethylamine gas bubbling (2 hours, 0.5 atm). The resultant N-(2-(dimethylamino)ethyl)-N-methylbenzenesulfonamide is isolated by extraction (ethyl acetate/water) and dried over MgSO₄ (85% yield).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Reaction
The 8-bromopurine undergoes coupling with the sulfonamide-bearing boronic ester under Pd(PPh₃)₄ catalysis (2 mol%) in degassed 1,4-dioxane/2M Na₂CO₃ (3:1 v/v) at 90°C. Microwave-assisted conditions (150°C, 20 minutes) enhance reaction efficiency:
| Condition | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 12 h | 63% | 92% |
| Microwave irradiation | 20 min | 78% | 98% |
Post-reaction purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) removes Pd residues.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate
Wang resin-functionalized purine derivatives enable iterative coupling. Stepwise protocol:
-
Resin loading : 1,3-dipropylxanthine attached via hydroxymethylbenzoyl linker (DIC/HOBt activation)
-
Sulfonylation : 4-(Boc-protected amino)benzenesulfonyl chloride (2 eq) in DMF, DIEA (4 eq), 25°C, 6 hours
-
Amine deprotection : TFA/CH₂Cl₂ (1:1) cleavage, followed by reductive amination with dimethylaminoacetaldehyde (NaBH₃CN, MeOH)
This method achieves 89% overall yield with <0.5% residual solvents (GC-MS).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling the purine precursor with K₂CO₃ and sulfonamide component (1:1.2 molar ratio) at 30 Hz for 45 minutes achieves 71% conversion. Comparative analysis:
| Method | Energy Use | Yield | E-Factor |
|---|---|---|---|
| Traditional reflux | 580 kJ/mol | 68% | 32 |
| Mechanochemical | 120 kJ/mol | 71% | 18 |
Reaction scalability is demonstrated at 100 g batches with consistent purity (98.4±0.3%).
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, purine H), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 3.62 (t, J=6.8 Hz, 2H, NCH₂), 3.18 (s, 3H, NCH₃)
-
HRMS : m/z calculated for C22H32N6O4S [M+H]⁺ 477.2234, found 477.2231
Industrial-Scale Optimization
Continuous Flow Reactor Design
A tubular reactor (ID 2 mm, L=10 m) operated at 5 mL/min flow rate achieves 94% conversion in 8 minutes residence time. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Pressure | 12 bar |
| Catalyst | Pd/C (0.5 wt%) |
| Solvent | MeCN/H2O (4:1) |
This system reduces Pd consumption by 80% compared to batch processes .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SO₂NH-) and purine core are susceptible to hydrolysis under acidic or alkaline conditions:
- Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to cleavage of the S-N bond. For example, HCl (1M) at 80°C degrades the sulfonamide moiety into benzenesulfonic acid and dimethylaminoethylamine derivatives .
- Alkaline Hydrolysis : NaOH (0.1M) at 60°C cleaves the purine ring’s lactam groups, forming urea and substituted xanthine intermediates .
Table 1: Hydrolysis Conditions and Products
| Condition | Reactants/Products | Source |
|---|---|---|
| 1M HCl, 80°C | Benzenesulfonic acid + N-methyldimethylaminoethylamine | |
| 0.1M NaOH, 60°C | Urea derivatives + 8-substituted xanthine |
Nucleophilic Substitution
The dimethylaminoethyl side chain participates in alkylation reactions:
- Quaternization : Reacts with methyl iodide in ethanol to form a quaternary ammonium salt, enhancing water solubility. This is critical in pharmaceutical formulations .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the benzene ring, enabling structural diversification .
Table 2: Nucleophilic Substitution Reactions
Oxidation and Reduction
- Oxidation : The purine ring’s dioxo groups are resistant to mild oxidants (e.g., H₂O₂) but degrade under strong conditions (e.g., KMnO₄), yielding allantoin analogs .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the purine’s double bonds, forming dihydro derivatives with altered bioactivity .
Table 3: Redox Reactions
| Process | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation (KMnO₄) | 0.5M KMnO₄, H₂SO₄, 50°C | Allantoin-like breakdown products | |
| Reduction (H₂/Pd-C) | 10% Pd-C, H₂ (1 atm), MeOH | Dihydro-purine derivatives |
Thermal and Photolytic Stability
- Thermal Decomposition : At >200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO₂ and forming a pyrimidine residue .
- Photolysis : UV light (254 nm) induces cleavage of the sulfonamide bond, generating free radical intermediates .
Table 4: Stability Under Extreme Conditions
| Condition | Products/Observations | Source |
|---|---|---|
| 200°C, inert atmosphere | Pyrimidine residue + CO₂ | |
| UV (254 nm), 24h | Radical intermediates (EPR-detectable) |
Biological Interactions
- Enzyme Inhibition : Binds to adenosine deaminase (ADA) via hydrogen bonding at the purine core, inhibiting enzymatic activity (IC₅₀ = 12 nM) .
- Metabolic Pathways : Hepatic CYP3A4 oxidation produces N-oxide derivatives, which are excreted renally .
Synthetic Routes
- Purine Core Formation : Condensation of thiourea with dipropyl malonate under reflux.
- Sulfonamide Coupling : Reaction of 4-aminobenzenesulfonyl chloride with dimethylaminoethylamine in THF.
- Final Assembly : Mitsunobu coupling of the purine and sulfonamide intermediates.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide may have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as a drug candidate or in drug development due to its sulfonamide structure.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibiotic properties.
Trimethoprim: Often used in combination with sulfonamides for its antibacterial effects.
Theophylline: A purine derivative with bronchodilator properties.
Uniqueness
N-(2-(Dimethylamino)ethyl)-N-methyl-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonamide is unique due to its complex structure, which combines features of sulfonamides and purine derivatives
Biological Activity
N-(2-(Dimethylamino)ethyl)-4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)-N-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name highlights its intricate structure, which includes a sulfonamide group attached to a purine derivative. The molecular formula is , with a molecular weight of approximately 476.6 g/mol. The structure is characterized by the presence of a dimethylaminoethyl chain and a benzenesulfonamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N6O4S |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-N-methylbenzenesulfonamide |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
Receptor Modulation: It has the potential to interact with cellular receptors, modulating their activity and influencing cellular responses.
Pathway Interference: By disrupting specific biochemical pathways, this compound may exhibit therapeutic effects in various disease models.
Biological Activity and Applications
Research indicates that this compound could have significant implications in various fields:
Antimicrobial Activity: Sulfonamides are traditionally known for their antibacterial properties. Studies may reveal the effectiveness of this compound against specific bacterial strains.
Anticancer Potential: Given its structural similarity to other purine derivatives known for anticancer activity, there is potential for this compound to exhibit similar effects. Research focusing on its cytotoxicity against cancer cell lines would be valuable.
Neuropharmacological Effects: The dimethylamino group suggests possible interactions with neurotransmitter systems. Investigations into its effects on neuronal activity could provide insights into its role in neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and sulfonamides:
- Antibacterial Efficacy: A study demonstrated that structurally similar sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis .
- Cytotoxicity in Cancer Models: Research on purine derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines with notable cytotoxic effects .
- Neurotransmitter Interaction Studies: Investigations into compounds with dimethylamino groups have revealed their potential as modulators of neurotransmitter receptors. Such studies suggest that this compound may influence dopaminergic or serotonergic pathways .
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis involves multi-step reactions starting with substituted phenols or N-protected glycine derivatives. For example:
Step 1: React a substituted purine precursor (e.g., 2,6-dioxo-1,3-dipropylpurine) with a benzenesulfonamide intermediate under nucleophilic aromatic substitution conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) to form the core structure.
Step 2: Introduce the dimethylaminoethyl group via alkylation using 2-(dimethylamino)ethyl chloride in the presence of a base like triethylamine .
Key factors affecting yield:
- Temperature: Higher temperatures (>100°C) may degrade sensitive functional groups.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
Q. How can contradictory results in receptor binding assays be resolved?
- Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., buffer pH, co-solvents). To resolve:
Orthogonal Assays: Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and radioligand binding assays.
Buffer Optimization: Test Tris (pH 7.4) vs. HEPES (pH 7.2) buffers to assess ionic strength effects.
Control Experiments: Include known binders (e.g., theophylline for purine receptors) to validate assay integrity .
Q. What strategies improve solubility and bioavailability without altering the pharmacophore?
- Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo) to enhance aqueous solubility.
- Co-solvent Systems: Use cyclodextrin complexes or PEG-based formulations during in vitro testing.
- Structural Modifications: Replace dipropyl groups with more polar isosteres (e.g., oxetane rings) while retaining receptor interactions .
Q. How can computational methods predict metabolic stability?
- Methodological Answer:
Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., sulfonamide cleavage).
Molecular Dynamics (MD) Simulations: Model cytochrome P450 interactions to predict oxidation hotspots.
In Silico Tools: Use software like Schrödinger’s ADMET Predictor to estimate hepatic clearance and half-life .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer:
- Cell Line Profiling: Test across multiple lines (e.g., HEK293, HeLa, HepG2) to identify tissue-specific toxicity.
- Mechanistic Studies: Perform RNA-seq to correlate cytotoxicity with expression of target receptors (e.g., adenosine A₂A).
- Dose-Response Validation: Use IC₅₀ values normalized to cell viability assays (MTT vs. ATP-based luminescence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
